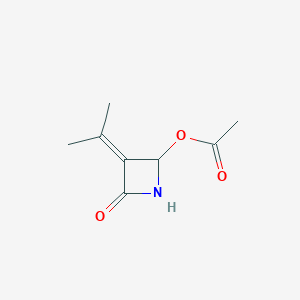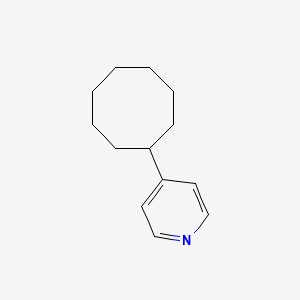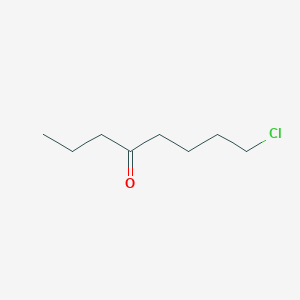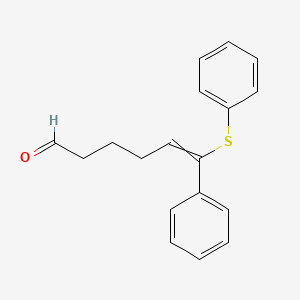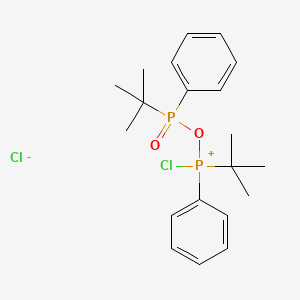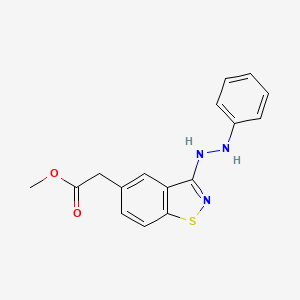
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate is a complex organic compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate typically involves the reaction of 3-phenylhydrazine with 1,2-benzisothiazol-5-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A related compound with antimicrobial properties.
Benzothiazole: Another similar compound used in various industrial applications.
Uniqueness
Methyl 3-phenylhydrazino-1,2-benzisothiazol-5-ylacetate is unique due to its specific structure and the presence of both phenylhydrazine and benzisothiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
105801-44-3 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-[3-(2-phenylhydrazinyl)-1,2-benzothiazol-5-yl]acetate |
InChI |
InChI=1S/C16H15N3O2S/c1-21-15(20)10-11-7-8-14-13(9-11)16(19-22-14)18-17-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
BOQIFEOISXHTPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)SN=C2NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


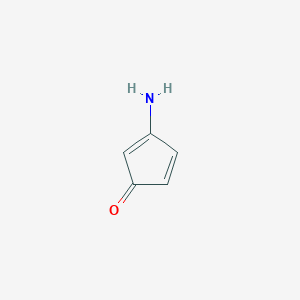
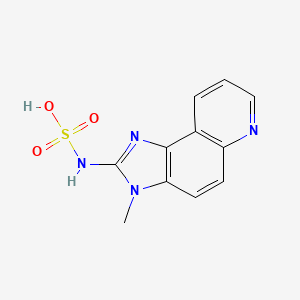
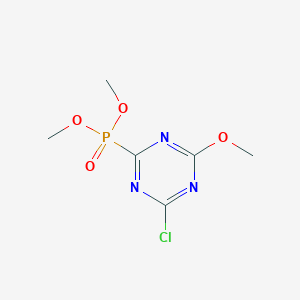
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
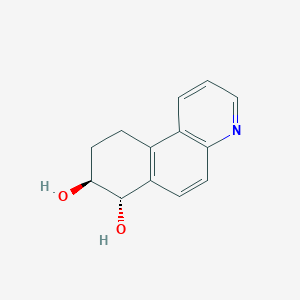

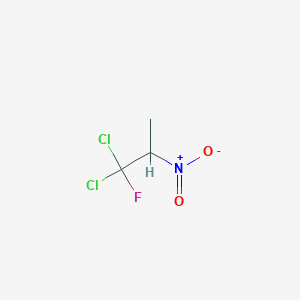
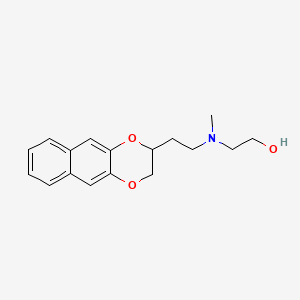
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
